molecular formula C18H14N2O2 B2887166 2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione CAS No. 88422-83-7

2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione

Cat. No.: B2887166
CAS No.: 88422-83-7
M. Wt: 290.322
InChI Key: VORHKXJENRYGEN-UHFFFAOYSA-N
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Description

2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. One commonly employed method involves the reaction of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux, using a silica-supported catalyst to obtain the final product with moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound may involve the use of solventless conditions to enhance the green chemistry aspect of the synthesis. For example, simple heating and relatively quick reactions can be employed to synthesize isoindoline-1,3-dione derivatives, followed by purification using environmentally friendly methodologies .

Chemical Reactions Analysis

Types of Reactions

2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted isoindoline-1,3-dione compounds, which can be further utilized in various applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, as a dopamine receptor ligand, it binds to the receptor’s allosteric site, modulating its activity and potentially exerting antipsychotic effects. Additionally, its inhibition of monoamine oxidase and cholinesterase involves the binding to the active sites of these enzymes, preventing the breakdown of neurotransmitters and enhancing their availability in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxoisoindolin-2-yl)-N-phenethylacetamide
  • 2-((7-methoxy-3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione

Uniqueness

Compared to similar compounds, 2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione exhibits unique properties such as higher binding affinity to dopamine receptors and significant inhibition of monoamine oxidase and cholinesterase. These characteristics make it a promising candidate for therapeutic applications in neurodegenerative and psychiatric disorders .

Properties

IUPAC Name

2-(3,4-dihydroisoquinolin-1-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-17-14-7-3-4-8-15(14)18(22)20(17)11-16-13-6-2-1-5-12(13)9-10-19-16/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORHKXJENRYGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=CC=CC=C21)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966050
Record name 2-[(3,4-Dihydroisoquinolin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5175-38-2
Record name 2-[(3,4-Dihydroisoquinolin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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